Rivastigmine tartrate
CAS No.: 129101-54-8
Cat. No.: VC20741530
Molecular Formula: C18H28N2O8
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 129101-54-8 |
---|---|
Molecular Formula | C18H28N2O8 |
Molecular Weight | 400.4 g/mol |
IUPAC Name | 2,3-dihydroxybutanedioic acid;[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
Standard InChI | InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1 |
Standard InChI Key | GWHQHAUAXRMMOT-RFVHGSKJSA-N |
Isomeric SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties
Chemical Structure and Identification
Rivastigmine tartrate is chemically described as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]-phenyl carbamate hydrogen-(2R,3R)-tartrate . This compound has an empirical formula of C₁₄H₂₂N₂O₂ - C₄H₆O₆ (hydrogen tartrate salt) and a molecular weight of 400.42-400.43 g/mol .
Property | Value |
---|---|
Molecular Weight | 400.42 g/mol |
Empirical Formula | C₁₄H₂₂N₂O₂ - C₄H₆O₆ |
CAS Number | 129101-54-8 |
PubChem ID | 6918078 |
InChI Key | GWHQHAUAXRMMOT-MBANBULQSA-N |
Physical Properties
Rivastigmine tartrate appears as a white to off-white, fine crystalline powder . It demonstrates high solubility in water, is soluble in ethanol and acetonitrile, slightly soluble in n-octanol, and very slightly soluble in ethyl acetate . The distribution coefficient at 37°C in n-octanol/phosphate buffer solution pH 7 is 3.0 .
Mechanism of Action
Selectivity and Additional Effects
The anticholinesterase activity of rivastigmine is relatively specific for brain AChE and BChE compared with those in peripheral tissues . Beyond its cholinesterase inhibition, rivastigmine has been shown to increase α-secretase activity and direct amyloid precursor protein (APP) processing to the non-amyloidogenic pathway, which may provide additional benefits in Alzheimer's disease beyond symptomatic relief .
After a 6-mg dose of rivastigmine, anticholinesterase activity remains present in cerebrospinal fluid (CSF) for approximately 10 hours, with maximum inhibition of about 60% occurring 5 hours after dosing .
Pharmacokinetics
Absorption
Rivastigmine tartrate is rapidly and completely absorbed following oral administration, with peak plasma concentrations (Cₘₐₓ) reached in approximately 1 hour . The absolute bioavailability after a 3-mg dose is about 36% . When administered with food, absorption is delayed (Tₘₐₓ increased by 90 minutes), Cₘₐₓ is reduced by approximately 30%, and area under the curve (AUC) is increased by approximately 30% .
Distribution
Rivastigmine demonstrates weak binding to plasma proteins, with approximately 40% bound over the therapeutic range . The compound readily crosses the blood-brain barrier, with CSF peak concentrations reached in 1.4 to 2.6 hours after administration . It has an apparent volume of distribution (Vᴅ) in the range of 1.8 to 2.7 L/kg .
Metabolism
Rivastigmine undergoes rapid and extensive metabolism, primarily via cholinesterase-mediated hydrolysis to the decarbamylated metabolite . In vitro and animal studies suggest minimal involvement of major cytochrome P450 isozymes in rivastigmine metabolism, consistent with the observation that no drug interactions related to cytochrome P450 have been observed in humans .
Elimination
The elimination half-life of rivastigmine is approximately 1.5 hours, with most elimination occurring as metabolites via the urine . The compound demonstrates linear pharmacokinetics up to 3 mg twice a day but shows nonlinear characteristics at higher doses. Doubling the dose from 3 mg to 6 mg twice a day results in a 3-fold increase in AUC .
Clinical Applications
Approved Indications
Rivastigmine tartrate is FDA-approved for:
-
Treatment of mild-to-moderate dementia of the Alzheimer's type
-
Treatment of mild-to-moderate dementia associated with Parkinson's disease
Therapeutic Rationale
The therapeutic rationale for rivastigmine in Alzheimer's disease stems from the cholinergic hypothesis of the disorder. An early pathophysiological feature of Alzheimer's disease associated with memory loss and cognitive deficits is a deficiency of acetylcholine resulting from selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus .
Dosage and Administration
Available Formulations
Rivastigmine tartrate is available in multiple formulations:
Formulation | Strengths | Description |
---|---|---|
Capsules | 1.5 mg, 3 mg, 4.5 mg, 6 mg | Capsules containing rivastigmine tartrate equivalent to stated amount of rivastigmine base |
Oral Solution | 2 mg/mL | Clear yellow solution containing rivastigmine tartrate equivalent to 2 mg/mL of rivastigmine base |
The capsules have distinctive colors and markings for identification: 1.5 mg (yellow), 3 mg (orange), 4.5 mg (red), and 6 mg (orange and red) .
Alzheimer's Disease
-
Initial Dose: Treatment should be initiated with 1.5 mg twice a day
-
Dose Titration: After a minimum of 2 weeks, if tolerated, the dose can be increased to 3 mg twice a day and further to 4.5 mg twice a day and 6 mg twice a day, allowing a minimum of 2 weeks at each dose level
Parkinson's Disease Dementia
Similar dosing recommendations apply for the treatment of mild to moderate dementia associated with Parkinson's disease .
Body System/Adverse Event | Placebo (n=868) | Rivastigmine Tartrate Capsules (6-12 mg/day) (n=1189) |
---|---|---|
Nausea | 12 | 47 |
Vomiting | 6 | 31 |
Diarrhea | 11 | 19 |
Anorexia | 3 | 17 |
Dizziness | 11 | 21 |
Headache | 12 | 17 |
Fatigue | 5 | 9 |
Asthenia | 2 | 6 |
Insomnia | 7 | 9 |
Confusion | 7 | 8 |
Discontinuation Rates
Discontinuation rates due to adverse events during clinical trials were higher in the rivastigmine tartrate group compared to placebo. The most common adverse events leading to discontinuation were gastrointestinal in nature:
Event/% Discontinuing | Placebo (n=868) | Rivastigmine Tartrate Capsules ≥6-12 mg/day (n=1189) |
---|---|---|
Nausea | 1 | 8 |
Vomiting | <1 | 5 |
Anorexia | <1 | 3 |
Dizziness | <1 | 2 |
Contraindications
Rivastigmine tartrate is contraindicated in patients with known hypersensitivity to rivastigmine, other carbamate derivatives, or other components of the formulation .
Efficacy in Clinical Trials
Rivastigmine tartrate has demonstrated efficacy in randomized clinical trials for both Alzheimer's disease and Parkinson's disease dementia . Studies have shown improvements in cognitive function, activities of daily living, and global function compared to placebo .
The efficacy of rivastigmine in treating mild to moderate Alzheimer's disease has been demonstrated through significant improvements on standardized assessment scales measuring cognitive function and global performance . These benefits must be weighed against the adverse events profile, particularly the gastrointestinal side effects that commonly occur during dose titration.
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